

Akt inhibitor VIII polyfunctional CAR T-cell generation

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Compound Focus: Akt inhibitor VIII

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Performance and Experimental Data Overview

The table below summarizes key experimental findings that highlight the performance of **Akt inhibitor VIII** (AktiVIII) against other AKT inhibitors and standard manufacturing protocols.

Aspect	Akt Inhibitor VIII (AktiVIII)	Other AKT Inhibitors (e.g., GDC-0068)	Standard CAR-T Manufacturing (Control)
Phenotype & Differentiation	Enriches T _{SCM} /T _{CM} populations. Higher expression of CD62L, CCR7, CXCR4 [1] [2].	Similar T _{SCM} /T _{CM} enrichment, but efficacy varies. GDC-0068 often a top performer [2].	Yields more differentiated T _{EM} -like cells with lower CD62L expression [2].
In Vitro & In Vivo Functionality	Superior expansion, cytotoxicity, polyfunctionality (e.g., co-secretion of IFN- γ /IL-2), and enhanced anti-tumor activity in stress models [1].	Improved function over control, but AktiVIII and GDC often outperform others in polyfunctionality and recall capacity [2].	Lower expansion potential, reduced polyfunctionality, and inferior antitumor activity in vivo [1] [2].

Aspect	Akt Inhibitor VIII (AktiVIII)	Other AKT Inhibitors (e.g., GDC-0068)	Standard CAR-T Manufacturing (Control)
Metabolic & Transcriptomic Profile	Induces a unique metabolic profile and a signature for autophagy ; clusters closely with naturally occurring T _{SCM} cells [1] [2].	Shows enrichment of hypoxia-associated genes and enhanced glycolytic function [2].	Transcriptome resembles effector-memory T cells; standard metabolic profile [2].
Key Considerations & Limitations	In mixed CD4/CD8 cultures , can induce Th2 skewing at the expense of Th1, which may be detrimental to anti-tumor immunity [3]. The beneficial effect on CD8+ T cells can be diminished by CD4+ T cells [3].	Effect is also dependent on cell composition and expansion strategy [3].	Product quality is often patient-dependent and can be affected by pre-existing T-cell fitness [1].

Experimental Protocols for Your Guide

Here are the detailed methodologies from key studies, which you can reference for protocol development.

Protocol 1: Manufacturing AUTO1 CAR-T Cells with AktiVIII

This protocol is based on the clinical-scale manufacturing of AUTO1 (a CD19-targeting CAR with 41BBz) for the ALLCAR19 trial [1].

- **T-cell Source:** CD4+/CD8+ T cells isolated from leukocyte cones (healthy donors) or leukapheresis product (B-ALL patients) [1].
- **Culture Medium:** TexMACS medium supplemented with 3% human serum and 10 ng/mL each of IL-7 and IL-15 [1].
- **Activation & Transduction:** T-cells are activated with **TransAct** (Miltenyi Biotec) and transduced with lentivirus on retronectin-coated plates at an MOI of 5 [1].
- **AktiVIII Application:** **AKT inhibitor VIII** is added at the time of T-cell activation at a concentration of **1–5 µM** and maintained throughout the culture period, with media changes every 48 hours. The total

manufacturing time is 8 days [1].

- **Scale-Up:** The process has been successfully scaled to **cGMP** standards using the CliniMACS Prodigy platform, using GMP-grade AktiVIII [1].

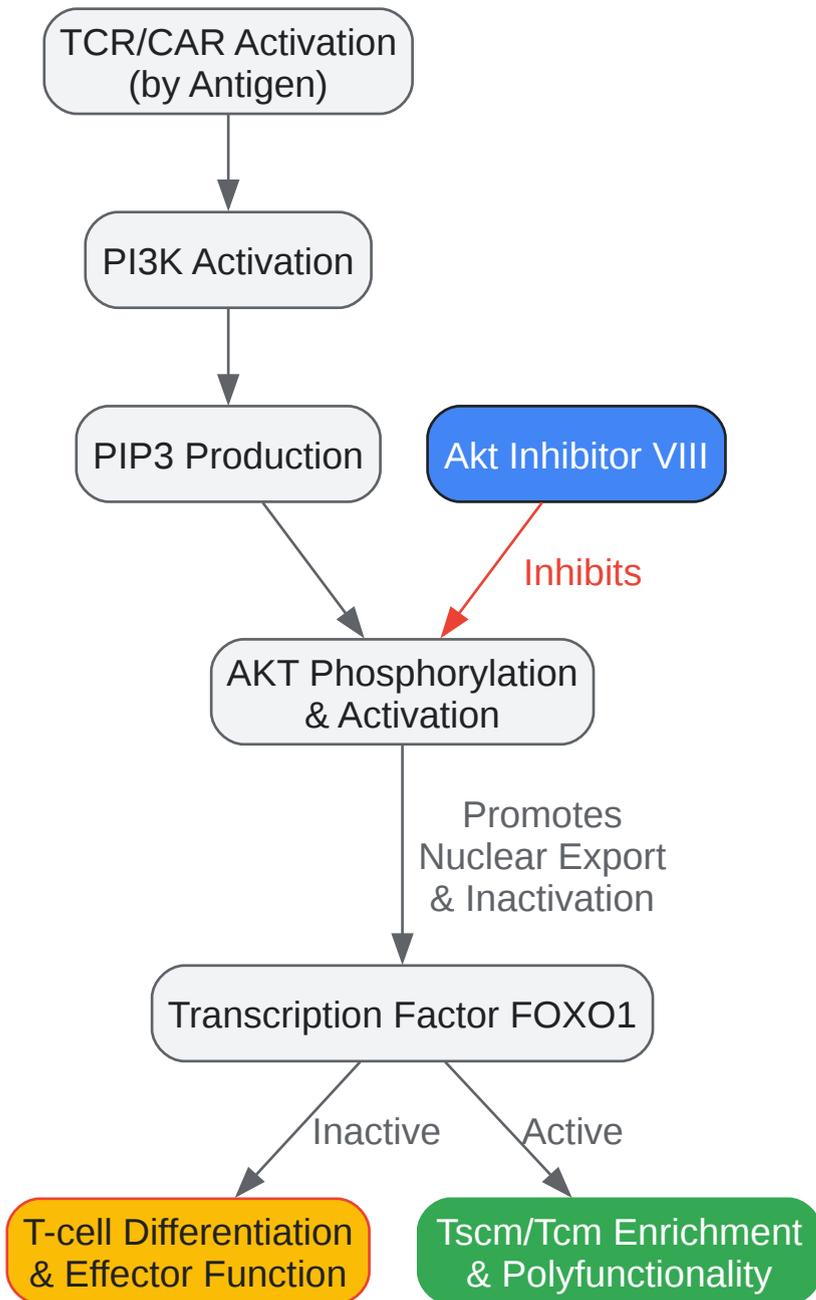
Protocol 2: Generating Polyfunctional CD8+ T Cells with AktiVIII

This protocol focuses on generating minor histocompatibility antigen (MiHA)-specific CD8+ T cells for adoptive immunotherapy [2].

- **T-cell Source:** Naive CD8+ T cells (CD8+ T_N) isolated from PBMCs of healthy donors [2].
- **Stimulation Models:** Polyclonal stimulation or antigen-specific stimulation using mature dendritic cells (DCs) [2].
- **Culture Medium:** IMDM supplemented with 10% human serum and cytokines (50 IU/mL IL-2, 5 ng/mL IL-7, 5 ng/mL IL-15) [2].
- **AktiVIII Application:** The inhibitor is added at the start of culture. The optimal concentration must be determined by titration; the study notes that **DMSO concentrations ≤ 0.5%** do not affect outcomes [2].

Mechanism of Action: The AKT Signaling Pathway

The following diagram illustrates the core signaling mechanism by which **Akt inhibitor VIII** acts to generate superior CAR-T products, based on the described research [1] [2].



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The core mechanism involves **uncoupling T-cell expansion from terminal differentiation**. By inhibiting AKT phosphorylation, AktiVIII prevents the inactivation of the transcription factor **FOXO1**, which is crucial for maintaining a memory-like, polyfunctional state in T-cells [1] [2].

Key Considerations for Application

- **CAR Construct Domain:** Most early work on AKT inhibition used CARs with a **CD28 costimulatory domain**. However, positive results with AktiVIII have also been demonstrated in CARs containing the **4-1BB costimulatory domain** (AUTO1), showing the approach's potential broad applicability [1].
- **Cell Composition is Critical:** The beneficial effect of AktiVIII on CD8+ T-cell functionality is most pronounced in **separate CD8+ cultures**. In mixed CD4+/CD8+ cultures, the presence of CD4+ T cells can **diminish** the favorable outcomes for CD8+ T cells and may induce a **Th2-skewed immunophenotype**, which is generally considered disadvantageous for anti-tumor immunity [3]. The expansion strategy (e.g., using DCs vs. CD3/CD28 beads) also influences the outcome [3].
- **Clinical Translation:** The manufacturing process incorporating AktiVIII has been successfully scaled to **cGMP standards** using the CliniMACS Prodigy platform, making it a viable strategy for generating clinical-grade products [1].

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References

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